4-Chloro-3-(propan-2-yl)-3H-imidazo[4,5-c]pyridine
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Overview
Description
4-Chloro-3-(propan-2-yl)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(propan-2-yl)-3H-imidazo[4,5-c]pyridine typically involves the construction of the imidazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-chloro-3-nitropyridine and isopropylamine can yield the desired compound through a series of reduction and cyclization steps .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of catalysts and optimized reaction conditions to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(propan-2-yl)-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazole derivatives, while substitution reactions can produce various substituted imidazo[4,5-c]pyridine compounds .
Scientific Research Applications
4-Chloro-3-(propan-2-yl)-3H-imidazo[4,5-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-Chloro-3-(propan-2-yl)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-(propan-2-yl)-3H-imidazo[4,5-c]pyridine
- 4-Chloro-3-(methyl)-3H-imidazo[4,5-c]pyridine
- 4-Chloro-3-(ethyl)-3H-imidazo[4,5-c]pyridine
Uniqueness
4-Chloro-3-(propan-2-yl)-3H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets .
Properties
Molecular Formula |
C9H10ClN3 |
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Molecular Weight |
195.65 g/mol |
IUPAC Name |
4-chloro-3-propan-2-ylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C9H10ClN3/c1-6(2)13-5-12-7-3-4-11-9(10)8(7)13/h3-6H,1-2H3 |
InChI Key |
WNEBRDZGKKLORT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC2=C1C(=NC=C2)Cl |
Origin of Product |
United States |
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